molecular formula C11H8ClF3N2O2 B1408852 ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1704065-78-0

ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B1408852
CAS No.: 1704065-78-0
M. Wt: 292.64 g/mol
InChI Key: OGXXKHFRDMJBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a chemical compound known for its unique structure and properties. This compound belongs to the class of pyrrolopyridines, which are heterocyclic compounds containing a pyrrole ring fused to a pyridine ring. The presence of chloro and trifluoromethyl groups in its structure imparts distinct chemical and physical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves esterification to form the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of chloro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to the specific combination of chloro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)7-5-3-4-6(12)16-9(5)17-8(7)11(13,14)15/h3-4H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXXKHFRDMJBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 2
ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 3
ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 4
ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 5
ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

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